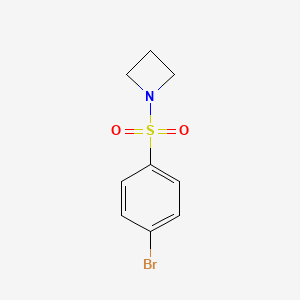

1-((4-Bromophenyl)sulfonyl)azetidine

Übersicht

Beschreibung

The compound "1-((4-Bromophenyl)sulfonyl)azetidine" is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are of significant interest due to their presence in biologically active compounds and their utility as building blocks in organic synthesis. The sulfonyl group attached to the azetidine ring can act as a versatile handle for further functionalization, and the bromophenyl moiety provides a site for cross-coupling reactions .

Synthesis Analysis

The synthesis of azetidine derivatives, including those with sulfonyl groups, has been explored through various methods. One efficient approach involves cyclizing arylglycine derivatives using (2-bromoethyl)sulfonium triflate, which is a commercially available reagent. This method has been shown to yield azetidines with a broad scope and high efficiency . Another strategy for synthesizing N-sulfonylazetidine building blocks is through the ring contraction of α-bromo N-sulfonylpyrrolidinones, which can incorporate various nucleophiles such as alcohols, phenols, or anilines into the azetidine derivatives .

Molecular Structure Analysis

The molecular structure of azetidines is characterized by a strained four-membered ring, which imparts unique reactivity patterns. The presence of a sulfonyl group and a bromophenyl substituent in "1-((4-Bromophenyl)sulfonyl)azetidine" would influence its electronic properties and reactivity. The sulfonyl group is electron-withdrawing, which could affect the nucleophilicity of the azetidine nitrogen, while the bromophenyl group could facilitate electrophilic aromatic substitution reactions .

Chemical Reactions Analysis

Azetidines, including sulfonylated derivatives, can undergo various chemical reactions. For instance, 2-(bromomethyl)-1-sulfonylaziridines have been converted into novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines, showcasing the potential for ring expansion and heterocycle formation . Additionally, the aza-Darzens reaction has been employed for the stereoselective synthesis of C-sulfonylated aziridines, indicating that "1-((4-Bromophenyl)sulfonyl)azetidine" could also be amenable to such transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "1-((4-Bromophenyl)sulfonyl)azetidine" are not detailed in the provided papers, general properties of azetidines can be inferred. Azetidines are typically less basic than pyrrolidines due to the ring strain and the inductive effect of substituents such as sulfonyl groups. The bromophenyl group would likely make the compound more amenable to nucleophilic substitution reactions due to the presence of a good leaving group . The solubility, melting point, and stability of the compound would be influenced by the nature of the substituents and the overall molecular structure.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Multicomponent Reactions : Xu et al. (2007) described the synthesis of 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives through a copper-catalyzed multicomponent reaction. This method provides functionalized azetidines under mild conditions, showcasing the potential of 1-((4-Bromophenyl)sulfonyl)azetidine in synthesizing complex organic compounds (Xu et al., 2007).

Synthesis of Pyrroles : Pertschi et al. (2017) reported the gold(I)-catalyzed synthesis of 2,5-disubstituted pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidines. This cascade reaction highlights the use of azetidine derivatives in generating structurally diverse heterocycles (Pertschi et al., 2017).

Materials Science Applications

Ring-Opening Polymerization : Reisman et al. (2020) discussed the anionic ring-opening polymerization of N-(methanesulfonyl)azetidine, leading to the formation of polymers with sulfonyl groups incorporated into the backbone. This illustrates the potential of sulfonylazetidines in polymer science (Reisman et al., 2020).

Production of Energetic Building Blocks : Kohler et al. (2018) described the synthesis of 3-(Bromoethynyl)azetidine, a highly energetic building block. Their work emphasizes the role of azetidine derivatives in the development of advanced materials, particularly in pharmaceutical production (Kohler et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIDQNAFUFFXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428429 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromophenyl)sulfonyl)azetidine | |

CAS RN |

530081-57-3 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)